molecular formula C14H11NO3 B3345490 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- CAS No. 105679-44-5

1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-

Cat. No.: B3345490
CAS No.: 105679-44-5
M. Wt: 241.24 g/mol
InChI Key: LCIYCBCDFVUKIO-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a benzisoxazole ring substituted with a 2-methylphenyl group and two hydroxyl groups at the 5 and 6 positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- can be achieved through various synthetic routes. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water. This method is efficient and environmentally friendly as it avoids the use of toxic solvents like chloroform .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions.

    Benzisoxazole Derivatives: Compounds with various substitutions on the benzisoxazole ring.

Uniqueness

1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methylphenyl)-1,2-benzoxazole-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-8-4-2-3-5-9(8)14-10-6-11(16)12(17)7-13(10)18-15-14/h2-7,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIYCBCDFVUKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC3=CC(=C(C=C32)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577957
Record name 5-Hydroxy-3-(2-methylphenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105679-44-5
Record name 5-Hydroxy-3-(2-methylphenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-
Reactant of Route 2
1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-
Reactant of Route 3
1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-
Reactant of Route 4
Reactant of Route 4
1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-
Reactant of Route 5
1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-
Reactant of Route 6
1,2-Benzisoxazole-5,6-diol, 3-(2-methylphenyl)-

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